molecular formula C22H28ClNO3 B4170827 methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate

methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate

Cat. No. B4170827
M. Wt: 389.9 g/mol
InChI Key: OAJCCNGVTYUNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate ester family and has a molecular formula of C22H27ClN2O3.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, the compound has also been shown to exhibit antibacterial and antifungal activity. It has also been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. However, one of the limitations of this compound is that it is relatively expensive compared to other chemicals used in research.

Future Directions

There are several future directions for research on methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate. One area of interest is in the development of new drugs based on this compound. Another potential application is in the development of new antibacterial and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease.

Scientific Research Applications

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been tested against several cancer cell lines.

properties

IUPAC Name

methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3/c1-19-8-20(2)10-21(3,9-19)13-22(11-19,12-20)18(26)24-16-7-14(17(25)27-4)5-6-15(16)23/h5-7H,8-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCCNGVTYUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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